molecular formula C7H7BrO2S B13595840 2-(4-Bromothiophen-2-yl)propanoic acid

2-(4-Bromothiophen-2-yl)propanoic acid

Cat. No.: B13595840
M. Wt: 235.10 g/mol
InChI Key: JZZDWHZWAZFBOK-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)propanoic acid can be achieved through several methodsFor instance, the selective cleavage of the ether bond by hydrobromic acid can be used to obtain 2-(4-bromomethylphenyl)propanoic acid, avoiding multibromination and bromination on the benzene ring during the process .

Another method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction can produce a variety of substituted thiophene derivatives with different functional groups attached.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2). This inhibition can lead to anti-inflammatory and anticancer effects by reducing the levels of PGE2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromothiophen-2-yl)propanoic acid is unique due to the presence of both a bromine atom and a thiophene ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H7BrO2S/c1-4(7(9)10)6-2-5(8)3-11-6/h2-4H,1H3,(H,9,10)

InChI Key

JZZDWHZWAZFBOK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CS1)Br)C(=O)O

Origin of Product

United States

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